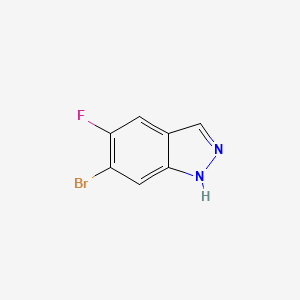

6-Bromo-5-fluoro-1H-indazole

描述

Historical Context and Evolution of Indazole Chemistry

The journey of indazole chemistry began in 1883 with the pioneering work of Emil Fischer. gjesr.comresearchgate.net His initial synthesis of the indazole ring system laid the groundwork for over a century of research into this fascinating class of compounds. gjesr.comresearchgate.net Initially, the synthesis of indazoles was a complex process, but subsequent advancements have led to more efficient and targeted methodologies. gjesr.com The development of halogenated indazoles, in particular, gained significant momentum in the latter half of the 20th century, driven by the need for functionalized intermediates in organic synthesis.

Structural Attributes of the Indazole Scaffold in Contemporary Research

The indazole scaffold possesses several key structural attributes that contribute to its importance in modern research. It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. mdpi.comresearchgate.net The presence of two adjacent nitrogen atoms within the pyrazole (B372694) ring allows for strong hydrogen bond formation, a critical feature for interactions with biological targets. researchgate.net The bicyclic aromatic system provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties. researchgate.netmdpi.com

Current Research Landscape of Halogenated Indazoles, with a Focus on 6-Bromo-5-fluoro-1H-indazole

Halogenated indazoles are a subclass of indazole derivatives that have garnered considerable attention due to the unique properties imparted by halogen substituents. The introduction of halogens can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making them valuable tools in medicinal chemistry and materials science. rsc.orgnih.gov

Among the vast array of halogenated indazoles, this compound has emerged as a particularly important building block. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 5-position creates a molecule with distinct reactivity and potential for further chemical modification. vulcanchem.com The bromine atom can participate in various cross-coupling reactions, while the fluorine atom can influence the molecule's electronic environment and binding interactions. vulcanchem.com This specific substitution pattern makes this compound a valuable intermediate in the synthesis of complex molecules, including those with potential therapeutic applications. chemicalbook.com

Chemical Properties and Synthesis of this compound

A comprehensive understanding of a chemical compound necessitates a detailed examination of its intrinsic properties and the methods by which it can be synthesized. This section delves into the key chemical characteristics, reactivity, and synthetic pathways of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, purification, and application in subsequent chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFN₂ | |

| Molecular Weight | 215.02 g/mol | cymitquimica.com |

| Appearance | Yellow Solid | cymitquimica.com |

| Purity | Typically >96% | cymitquimica.com |

Reactivity and Synthetic Utility

The reactivity of this compound is largely dictated by the presence of the bromo and fluoro substituents on the indazole core.

The Bromine Atom: The bromine atom at the C6 position is a versatile handle for a variety of chemical transformations. vulcanchem.com It can act as a leaving group in nucleophilic substitution reactions and is particularly well-suited for participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of carbon-based and heteroatomic functional groups, making it a key building block for constructing more complex molecular architectures.

The Fluorine Atom: The highly electronegative fluorine atom at the C5 position significantly influences the electronic properties of the aromatic ring. vulcanchem.com It can enhance the metabolic stability of molecules and modulate their lipophilicity and binding affinity to biological targets. The presence of fluorine can also direct the regioselectivity of further electrophilic aromatic substitution reactions. vulcanchem.com

Common Synthetic Routes

The synthesis of this compound typically involves a multi-step process starting from appropriately substituted precursors. A common strategy involves the sequential halogenation of a suitable indazole or a precursor that can be cyclized to form the indazole ring.

One general approach involves the cyclization of a substituted phenylhydrazine (B124118) with a carbonyl compound, a classic method in indazole synthesis. wikipedia.org For this compound, this would necessitate starting materials bearing the required bromo and fluoro substituents in the correct positions.

Another synthetic strategy involves the direct halogenation of an existing indazole derivative. This can be achieved using various halogenating agents under controlled conditions to ensure the desired regioselectivity. rsc.orgnih.gov For instance, bromination can be accomplished using N-bromosuccinimide (NBS), and fluorination can be achieved using specialized fluorinating reagents. chemblink.com The precise conditions, including solvent and temperature, are critical for maximizing the yield of the desired product and minimizing the formation of isomers. vulcanchem.com

Structural Analysis and Spectroscopic Data

The definitive identification and characterization of a chemical compound rely on a combination of analytical techniques. This section outlines the key spectroscopic methods used to confirm the structure of this compound.

Spectroscopic Characterization

The elucidation of the molecular structure of this compound is achieved through the application of several spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and chemical environment of the atoms within the molecule. The proton NMR spectrum would show characteristic signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns providing information about their relative positions. The carbon NMR spectrum would reveal distinct signals for each carbon atom, with the carbons attached to the bromine and fluorine atoms exhibiting characteristic chemical shifts due to the electronic effects of the halogens.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the N-H proton. |

| ¹³C NMR | Resonances for all seven carbon atoms, with those bonded to halogens showing characteristic shifts. |

| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of C₇H₄BrFN₂. |

| X-ray Crystallography | Precise bond lengths and angles confirming the bicyclic structure and the positions of the substituents. |

Applications in Chemical Research

The unique structural features and reactivity of this compound make it a valuable tool in various areas of chemical research, particularly in medicinal chemistry and as a versatile building block in organic synthesis.

Role in Medicinal Chemistry

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govbenthamdirect.com Halogenated indazoles, including this compound, are of particular interest due to the ability of halogens to enhance biological activity and improve pharmacokinetic properties. nih.gov

Research has shown that this compound serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. For instance, it has been utilized in the development of kinase inhibitors, which are a class of drugs that target enzymes involved in cell signaling pathways and are often implicated in diseases such as cancer. Specifically, it is a key intermediate in the synthesis of Selumetinib and Binimetinib, which are both anticancer agents. It is also a reactant in the preparation of histone deacetylase inhibitors. chemicalbook.com The presence of the bromo and fluoro groups allows for strategic modifications to optimize the binding of the final molecule to its biological target. vulcanchem.com

Utility as a Synthetic Building Block

Beyond its direct applications in medicinal chemistry, this compound is a highly versatile building block in organic synthesis. The presence of the reactive bromine atom allows for its use in a wide array of cross-coupling reactions, enabling the construction of more complex and diverse molecular structures. This makes it a valuable starting material for the synthesis of new materials, agrochemicals, and other functional organic molecules. chemimpex.coma2bchem.com The ability to selectively functionalize the indazole core at the C6 position provides chemists with a powerful tool for creating novel compounds with tailored properties. a2bchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGKUXUUBPDMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694199 | |

| Record name | 6-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-85-7 | |

| Record name | 6-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 5 Fluoro 1h Indazole and Its Derivatives

Direct Synthesis Pathways of 6-Bromo-5-fluoro-1H-indazole

Direct synthesis approaches aim to construct the this compound core in a limited number of steps, often focusing on regioselectivity and efficiency.

Regioselective synthesis is crucial to ensure the correct placement of the bromo and fluoro substituents on the indazole ring. One common strategy involves the careful selection of starting materials and reagents to direct the halogenation to the desired positions. For instance, the synthesis of related halogenated indazoles often employs electrophilic aromatic substitution, where the electronic properties of existing substituents on a precursor molecule guide the position of incoming halogens. chemblink.com

A concise and highly efficient strategy has been developed for the regioselective synthesis of a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which highlights the importance of directing groups in achieving selectivity. tandfonline.com While not directly for this compound, this principle of using trifluoroacetylated indole (B1671886) to drive hydrolysis and direct bromination demonstrates a key concept in achieving regioselectivity. tandfonline.com

Multi-step syntheses provide a more controlled, albeit longer, route to this compound and its derivatives. These sequences often involve the formation of an indazole precursor followed by sequential halogenation.

A patented method for a similar compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline (B146951). google.com This three-step process involves:

Bromination: The starting aniline (B41778) is first brominated. google.com

Ring Closure: The resulting intermediate undergoes a cyclization reaction to form the indazole ring. google.com

Deprotection: A final deprotection step yields the desired product. google.com

This approach offers mild reaction conditions and high yields, making it suitable for larger-scale production. google.com

Another multi-step approach involves the synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid from 2,3-difluorobenzoic acid through a sequence of bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation. researchgate.net

Regioselective Synthesis Approaches

Precursor-Based Synthesis Strategies for this compound

Precursor-based strategies rely on the functionalization of a pre-existing indazole ring. This approach is common for introducing bromine and fluorine atoms onto the indazole scaffold. For example, the synthesis of 4-bromo-6-fluoro-5-iodo-1H-indazole is achieved through selective halogenation of a suitable indazole precursor using agents like N-bromosuccinimide (NBS) and Selectfluor. chemblink.com The sequence and regiochemistry of these halogenation steps are critical. chemblink.com

Chemical Transformations and Derivatization Strategies of the this compound Core

The this compound core is a versatile building block for creating a diverse range of derivatives. The bromine atom, in particular, serves as a key handle for introducing further molecular complexity.

The indazole ring can undergo various substitution reactions. The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. smolecule.com The electron-withdrawing nature of the fluorine atom can influence the reactivity of the indazole ring towards nucleophilic aromatic substitution. ossila.com

The N-H group of the indazole can also be a site for substitution. For instance, N-alkylation of indazoles is a common strategy, though it can lead to a mixture of N1 and N2 isomers. researchgate.net The synthesis of 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole is achieved by reacting 6-bromo-1H-indazole with propargyl bromide. researchgate.net

The bromine atom at the 6-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemblink.com

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-indazole with a boronic acid or ester to form a biaryl compound. nih.gov Microwave-assisted Suzuki coupling of N-Boc-protected 6-bromo-1H-indazole with phenylboronic acid has been shown to be effective.

Heck Coupling: This reaction involves the coupling of the bromo-indazole with an alkene.

Sonogashira Coupling: This method is used to couple the bromo-indazole with a terminal alkyne. chemblink.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the bromo-indazole with an amine. chemblink.com

These cross-coupling reactions provide access to a wide array of functionalized indazole derivatives with potential applications in various fields.

Nucleophilic Addition Reactions

While the core indazole ring system is aromatic and generally undergoes substitution rather than addition, the aldehyde group, when present in derivatives like 6-bromo-5-fluoro-1H-indole-3-carbaldehyde, is susceptible to nucleophilic addition. smolecule.com This reactivity allows for the introduction of a wide range of functional groups. For instance, the aldehyde can react with organometallic reagents such as Grignard or organolithium reagents to form secondary alcohols. Furthermore, it can participate in condensation reactions, like the Knoevenagel or Wittig reactions, to generate alkenes. rsc.org These transformations are fundamental in elongating carbon chains and constructing more complex molecular architectures.

Cyclization Reactions and Fused Heterocycle Formation

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of the bromine atom and the reactive N-H group allows for intramolecular and intermolecular cyclization reactions to construct bicyclic and polycyclic frameworks. ambeed.comambeed.com For example, the bromine at the 6-position can participate in transition-metal-catalyzed cross-coupling reactions followed by an intramolecular cyclization to form novel fused systems.

One notable application is the use of 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 1,2,3-triazole derivatives linked to the 6-bromo-1H-indazole core has been achieved through the reaction of 2-azido-N-arylacetamide derivatives. researchgate.net This approach highlights the utility of the indazole as a building block for creating diverse and complex heterocyclic structures. researchgate.netresearchgate.net The formation of these fused rings can significantly alter the electronic and steric properties of the parent molecule, leading to new pharmacological activities. researchgate.net

A general route to indazole synthesis involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For instance, a synthetic pathway to 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline, which undergoes bromination and then a ring-closure reaction. google.com

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |

| Diazotization/Cyclization | 2-Amino-4-bromobenzonitrile | Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), 0–5°C | 6-Bromo-1H-indazole | |

| 1,3-Dipolar Cycloaddition | 6-Bromo-1H-indazole derivative, 2-azido-N-arylacetamide | Not specified | 1,2,3-Triazole fused indazole | researchgate.net |

| Ring Closure | Brominated and protected 3-fluoro-2-methylaniline derivative | Not specified | 5-Bromo-4-fluoro-1H-indazole | google.com |

Functional Group Transformations

The bromine and fluorine atoms on the this compound ring are key to its versatility, allowing for a variety of functional group interconversions. ambeed.com The bromine atom is particularly reactive and can be readily transformed through several important reactions:

Cross-Coupling Reactions: The bromine at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for creating diverse libraries of indazole derivatives.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, although this often requires harsh conditions or activation by electron-withdrawing groups. ambeed.comsmolecule.com

Halogenation: The indazole ring can undergo further halogenation, for example, iodination at the C3 position using reagents like N-iodosuccinimide (NIS) under basic conditions. chim.it

| Transformation | Starting Material | Reagents/Conditions | Product | Reference |

| Suzuki-Miyaura Coupling | N-Boc-protected 6-bromo-1H-indazole, Phenylboronic acid | [Pd(PPh₃)₂Cl₂], Na₂CO₃, Microwave | N-Boc-6-phenyl-1H-indazole | |

| Iodination | 6-Bromo-1H-indazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | chim.it |

N-Alkylation and N-Derivatization Strategies of this compound

The direct alkylation of the indazole ring is a complex process as it can lead to a mixture of N1 and N2 isomers. connectjournals.com The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. researchgate.net

Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com For instance, studies on the alkylation of substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product, particularly with electron-deficient indazoles. researchgate.net The choice of base is critical; for example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can result in nearly equal amounts of N1 and N2 isomers. researchgate.net

The protection of the N-H group is a common strategy in multi-step syntheses to avoid unwanted side reactions. Protecting groups like tetrahydropyranyl (THP) or tert-butoxycarbonyl (Boc) are frequently employed. chim.it

| Reactant | Alkylating Agent | Base/Solvent | Major Product | Reference |

| Substituted 1H-indazoles | Pentyl bromide | NaH / THF | N1-alkylated indazole | researchgate.net |

| Non-substituted and substituted indazoles | Benzyl (B1604629) halides | K₂CO₃ / DMF | Mixture of N1 and N2 isomers (~1:1) | researchgate.net |

| This compound | Methyl iodide | Not specified | 6-Bromo-5-fluoro-1-methyl-1H-indazole | nih.gov |

Spectroscopic and Crystallographic Elucidation of 6 Bromo 5 Fluoro 1h Indazole and Analogs

Advanced Spectroscopic Techniques for Structural Confirmation and Characterization

The unambiguous identification and characterization of 6-bromo-5-fluoro-1H-indazole and its analogs rely on a suite of spectroscopic techniques. These methods probe the magnetic and electronic environments of atoms and the vibrational modes of chemical bonds to piece together the molecular structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of these compounds in solution.

¹H NMR spectroscopy is used to identify the chemical environment of protons. In halogenated indazoles, aromatic protons typically appear as multiplets in the δ 7.2–8.5 ppm range.

¹³C NMR spectroscopy provides information on the carbon skeleton. It is particularly crucial for distinguishing between N-1 and N-2 substituted isomers, as the chemical shifts of the indazole ring carbons are sensitive to the point of substitution. jmchemsci.commdpi.com For example, in some indazole systems, the C7a carbon signal can be diagnostic for assigning the N-1 isomer. beilstein-journals.org

¹⁹F NMR is essential for compounds like this compound, as it directly confirms the presence and electronic environment of the fluorine atom. vulcanchem.com

2D NMR techniques , such as Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitively assigning regiochemistry, especially in cases of N-alkylation or substitution on the indazole core. beilstein-journals.orgnih.govscience.govlibretexts.org HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of different spin systems across quaternary carbons or the nitrogen atoms of the pyrazole (B372694) ring. beilstein-journals.orglibretexts.org

Infrared (IR) Spectroscopy identifies functional groups and characteristic bonds within the molecule. For halogenated indazoles, specific vibrational frequencies are expected, such as C-Br stretches around 592 cm⁻¹ and C-F stretches.

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), validates the molecular formula by providing a highly accurate measurement of the molecular weight. The fragmentation patterns observed in the mass spectrum can also offer structural clues.

| Technique | Purpose | Typical Observations for Halogenated Indazoles | Citations |

| ¹H NMR | Identifies proton environments | Aromatic protons: δ 7.2–8.5 ppm | |

| ¹³C NMR | Characterizes carbon skeleton; distinguishes isomers | Isomer-specific shifts for C3, C7a, etc. | jmchemsci.commdpi.combeilstein-journals.org |

| ¹⁹F NMR | Confirms fluorine presence and environment | Characteristic chemical shifts for C-F | vulcanchem.com |

| IR | Identifies functional groups and bond types | C-Br stretch (~592 cm⁻¹), C-F stretch | |

| HRMS | Confirms molecular formula | Accurate mass of the molecular ion | |

| HMBC | Establishes connectivity across the molecule | Key correlations (e.g., H-C7a) for isomer assignment | beilstein-journals.orgscience.gov |

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. evitachem.com This technique is crucial for validating regiochemistry and understanding the intermolecular forces that govern the crystal packing.

For NH-indazoles, the solid-state structure is often dominated by intermolecular hydrogen bonds. csic.esiucr.org A common and recurring motif is the formation of centrosymmetric dimers through pairs of N–H···N hydrogen bonds between the pyrazole rings of two separate molecules. csic.esresearchgate.netnih.gov These interactions create stable, planar dimeric units.

The introduction of fluorine atoms can significantly alter this packing behavior. Studies on fluorinated 3-methyl-1H-indazoles have shown that instead of forming simple dimers, these molecules can arrange into remarkable helical catemers (chain-like structures) with three-fold screw axes. csic.esrsc.orgcsic.es This highlights the profound influence of fluorine substitution on supramolecular assembly. csic.es In some halogenated pyrimido[1,2-b]indazoles, Br···N halogen bonding has also been observed as a key interaction influencing the molecular packing. mdpi.com

Crystallographic analysis of indazole analogs has provided detailed structural parameters. For instance, a 3-methyl-1H-indazole was found to crystallize in the monoclinic P21/n space group, forming dimers with an N(1)···N(2) distance of approximately 2.99 Å. csic.es

| Parameter | Significance | Typical Findings for Halogenated Indazoles | Citations |

| Crystal System | Describes the symmetry of the unit cell | Monoclinic systems are common | csic.es |

| Space Group | Defines the specific symmetry elements | P21/n, P3₂ (for helical structures) | csic.es |

| Hydrogen Bonding | Key intermolecular interaction | N–H···N bonds forming dimers or catemers | csic.esiucr.org |

| Halogen Bonding | Secondary intermolecular interaction | Br···N contacts observed in some analogs | mdpi.com |

| Supramolecular Structure | Overall packing arrangement | Dimers, trimers, or helical catemers | csic.esiucr.org |

Elucidation of Tautomerism and Isomerism in Halogenated Indazoles

The indazole ring system exhibits annular tautomerism, existing in two primary forms: the 1H-indazole and the 2H-indazole (isoindazole). nih.govjmchemsci.com The position of the pyrazole NH proton significantly influences the molecule's physical and biological properties. nih.gov

Numerous experimental and theoretical studies have established that the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.govresearchgate.netchemicalbook.combeilstein-journals.org The energy difference is estimated to be around 3.6 to 21.4 kJ·mol⁻¹ (0.86 to 5.1 kcal/mol), making the 1H-tautomer the predominant form in the gas phase, in solution, and in the solid state. chemicalbook.commdpi.com As a result, crystallographic studies of unsubstituted and many substituted NH-indazoles consistently find them to exist as the 1H-tautomer. csic.esrsc.org While the 1H-tautomer is the thermodynamic product, certain reaction conditions, such as N-alkylation, can sometimes lead to the formation of the kinetically favored N-2 isomer, resulting in a mixture of products. mdpi.com In specific cases, the 2H-tautomer can be stabilized and even become predominant through strong intra- or intermolecular hydrogen bonds. researchgate.netnih.gov

Spectroscopic methods, particularly NMR, are essential for distinguishing between these tautomers and their N-substituted regioisomers. jmchemsci.commdpi.com

¹³C NMR is a particularly effective diagnostic tool. jmchemsci.com The chemical shifts of the indazole carbons, especially C3 and C7a, differ significantly between the N-1 and N-2 isomers. For example, in one study, the ¹³C NMR signal for a 1H-tautomer appeared at 132-133 ppm, while the corresponding 2H-tautomer was observed at 123-124 ppm. jmchemsci.com

¹⁵N NMR can also be used, as the nitrogen shielding differs substantially between the benzenoid-like (1H) and quinonoid-like (2H) structures. researchgate.net

HMBC NMR provides unambiguous proof of the substitution site by showing correlations between the N-substituent's protons and either the C3 or C7a carbons of the indazole ring. beilstein-journals.org A correlation to C7a is indicative of an N-1 isomer, whereas a correlation to C3 points to an N-2 isomer. beilstein-journals.org

| Feature | 1H-Indazole Tautomer/Isomer | 2H-Indazole Tautomer/Isomer | Citations |

| Stability | Thermodynamically more stable (predominant form) | Kinetically favored in some reactions; less stable | nih.govchemicalbook.combeilstein-journals.org |

| Structure | Benzenoid-like | Quinonoid-like | researchgate.netbeilstein-journals.org |

| ¹³C NMR | Distinct chemical shifts (e.g., ~132-133 ppm for key C) | Different chemical shifts (e.g., ~123-124 ppm for key C) | jmchemsci.com |

| HMBC | Correlation from N1-substituent to C7a | Correlation from N2-substituent to C3 | beilstein-journals.org |

Computational and Theoretical Investigations of 6 Bromo 5 Fluoro 1h Indazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. dergipark.org.tr These methods provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern the chemical nature of 6-bromo-5-fluoro-1H-indazole.

Detailed research findings from DFT studies on analogous indazole structures reveal key electronic characteristics. Calculations are typically performed at a level like B3LYP/6-311++G(d,p) to provide a sound basis for experimental observations. acs.org The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net

For indazole derivatives, the presence of electron-withdrawing groups like fluorine and bromine significantly influences the electronic properties. The fluorine atom at the C5 position and the bromine atom at the C6 position alter the electron density across the bicyclic ring system. Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. These computational tools are essential for understanding the fundamental properties that drive the unique behavior of fluorinated indazoles. Theoretical studies on similar halogenated indazoles provide insights into global reactivity parameters, which are crucial for predicting their chemical behavior. dergipark.org.tr

Table 1: Representative Theoretical Electronic Properties of Halogenated Indazole Analogs (Note: Data is illustrative of typical values obtained for similar indazole derivatives from quantum chemical calculations and may not represent direct calculations on this compound itself.)

| Parameter | Description | Typical Calculated Value (example) | Reference Methodology |

|---|---|---|---|

| EHOMO (eV) | Highest Occupied Molecular Orbital Energy; relates to electron-donating ability. | -6.5 to -7.0 | dergipark.org.tr |

| ELUMO (eV) | Lowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability. | -1.0 to -1.5 | dergipark.org.tr |

| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 5.0 to 5.5 | dergipark.org.tr |

| Chemical Hardness (η) | Resistance to change in electron distribution. | ~2.5 to 2.75 | dergipark.org.tr |

| Electronegativity (χ) | Measure of the power of an atom or group to attract electrons. | ~3.75 to 4.25 | dergipark.org.tr |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

While quantum calculations describe the static electronic nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations are used to explore the conformational landscape of this compound and its derivatives, revealing how they flex, rotate, and interact with their environment, particularly with biological macromolecules like proteins. longdom.org

In the context of drug design, MD simulations are crucial for validating the stability of a ligand within a protein's binding site. longdom.org For indazole derivatives designed as kinase inhibitors, simulations can model the interactions between the ligand and key amino acid residues in the enzyme's active site. researchgate.net These simulations can map out hydrogen bonds, hydrophobic interactions, and halogen bonds, which are critical for binding affinity. For instance, the free NH group at the N1-position of the indazole core is a key site for hydrogen bonding.

Prediction of Reactivity and Reaction Mechanisms through Computational Models

Computational models are powerful tools for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Transition-state theory combined with quantum chemical calculations allows for the mapping of reaction pathways and the calculation of activation energies, providing a quantitative prediction of reaction feasibility and kinetics.

For halogenated heterocycles like this compound, a key application is modeling their participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Theoretical models can simulate the entire catalytic cycle, identifying the transition states and intermediates. Such simulations can guide the selection of optimal reaction conditions, including the choice of catalyst, ligands, and solvents, to improve reaction yields and regioselectivity. For the related compound 6-bromo-5-methoxy-1H-indazole, transition-state simulations have been used to predict activation barriers for Suzuki coupling.

Mechanism studies on the indazole core itself, such as its reaction with formaldehyde, have been successfully modeled using DFT calculations to support experimental NMR observations. acs.org These studies can determine which tautomer (1H- or 2H-indazole) is more reactive and through which pathway (e.g., reaction with neutral vs. protonated formaldehyde) the reaction proceeds. acs.org The electron-withdrawing effects of the fluorine and bromine substituents on the this compound ring are expected to significantly influence its reactivity in such transformations, a factor that can be precisely modeled.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, which is a key intermediate in the synthesis of kinase inhibitors like Selumetinib and Binimetinib, understanding its SAR is crucial for designing novel and more potent therapeutic agents.

Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) analysis, are used to build predictive models. longdom.org These models correlate structural descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of derivatives with their measured biological activity. A 2D-QSAR model for a series of indazole derivatives demonstrated robust predictive accuracy, highlighting key structural attributes influencing biological activity. longdom.org

SAR studies on various indazole scaffolds have revealed several key principles:

Substituents on the Indazole Core : The type and position of substituents on the indazole ring are critical. For example, in a series of anticancer indazole derivatives, nitro and ethoxy substitutions were found to enhance potency, while bromo substitutions had varied effects. longdom.org The presence of a 4-fluoro substituent on the indazole ring has also been shown to enhance anticancer efficacy in certain series. longdom.org

N1-Position Substitution : Modification at the N1 position of the indazole ring significantly impacts activity. In one study, substituting the benzyl (B1604629) group of the sGC activator YC-1 with other groups showed that fluoro or cyano substitution at the ortho position of the benzene (B151609) ring led to better inhibitory activity. nih.gov

C3 and C6-Position modifications : For some indazole-based inhibitors, aryl groups at the C3 and C6 positions were found to be crucial for inhibitory activities. nih.gov The bromine at the C6 position of this compound serves as a synthetic handle for introducing such diversity via cross-coupling reactions.

These insights allow medicinal chemists to rationally design new derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Indazole Derivatives

| Scaffold/Position of Modification | Type of Substituent | Observed Effect on Activity | Therapeutic Target/Assay |

|---|---|---|---|

| Indazole Ring (Position 4) | Fluoro group | Enhanced anticancer efficacy. longdom.org | Anticancer (Cell lines) |

| Indazole Ring (Positions 4 & 6) | Substituent groups | Crucial for IDO1 inhibition. nih.gov | IDO1 Enzyme Inhibition |

| Indazole Ring (General) | Nitro and ethoxy groups | Enhanced anticancer potency. longdom.org | Anticancer (A549, MCF7 cell lines) |

| N1-benzyl Ring (Ortho position) | Fluoro or cyano group | Increased inhibitory activity. nih.gov | HIF-1α Inhibition |

| N1-benzyl Ring (Meta/Para position) | Fluoro or cyano group | Reduced inhibitory activity. nih.gov | HIF-1α Inhibition |

| C3 and C6 Positions | Aryl groups | Crucial for inhibitory activities. nih.gov | Glucokinase Activation |

Medicinal Chemistry and Biological Activity of 6 Bromo 5 Fluoro 1h Indazole Derivatives

Role in Drug Discovery and Development

The 6-Bromo-5-fluoro-1H-indazole core is a valuable building block in the synthesis of complex molecules for drug discovery and development. chemimpex.com Its unique substitution pattern, featuring both a bromine and a fluorine atom, provides a scaffold with distinct electronic and steric properties that can be exploited to design novel therapeutic agents. chemimpex.comsmolecule.com The presence of the bromine atom allows for further functionalization through various chemical reactions, including nucleophilic substitution and cross-coupling reactions, enabling the creation of a diverse library of derivatives. smolecule.com

This structural motif is particularly significant in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the bromine atom can be used as a handle for further synthetic modifications to optimize potency and selectivity. For instance, this compound serves as a key intermediate in the synthesis of anticancer agents like Selumetinib and Binimetinib, which are MEK inhibitors.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including oncology, neurology, and as antimicrobial agents. chemimpex.com The ability to systematically modify the structure of this compound allows medicinal chemists to fine-tune the pharmacological properties of the resulting compounds, leading to the identification of new drug candidates with improved efficacy and safety profiles. chemimpex.comsmolecule.com

Anticancer and Antiproliferative Activities of this compound Analogs

The indazole ring system is a well-established pharmacophore in the design of anticancer agents. rsc.org The introduction of bromine and fluorine atoms at the C6 and C5 positions, respectively, can lead to derivatives with potent antiproliferative effects against various cancer cell lines.

Inhibition of Key Cellular Pathways

Derivatives of 6-Bromo-1H-indazole have been shown to inhibit key cellular pathways that are critical for cancer cell proliferation, survival, and metastasis. researchgate.netresearchgate.net These compounds can induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. For example, some derivatives have been observed to inhibit members of the Bcl-2 family of proteins, leading to an increase in pro-apoptotic proteins like Bax. This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the apoptotic cascade.

Furthermore, these analogs can interfere with cell cycle progression. Studies have shown that treatment with certain derivatives can cause an arrest in specific phases of the cell cycle, such as the G0/G1 phase, while decreasing the population of cells in the S phase. This indicates an inhibition of DNA synthesis and cell proliferation.

Activity Against Specific Cancer Cell Lines

The anticancer activity of this compound analogs has been evaluated against a variety of human cancer cell lines. Research has demonstrated the potent inhibitory effects of these compounds. nih.gov For instance, a derivative of 6-bromo-5-iodo-1H-indazole showed a significant inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM.

Other studies have reported the antiproliferative activity of related indazole derivatives against hepatocellular carcinoma (Hep-G2) and other cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range. In a broader context, various indazole derivatives have shown potent activity against a range of cancer cell lines, including those from breast cancer (MCF-7), prostate cancer (PC-3), and gastric cancer (MGC-803). sioc-journal.cn A study on a series of indazole derivatives found that most compounds displayed moderate inhibitory activities against A549 (lung), 4T1 (breast), and HepG2 (liver) cancer cell lines. nih.gov

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-5-iodo-1H-indazole derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | |

| Indazole derivative | Hep-G2 (Hepatocellular Carcinoma) | Micromolar range | |

| Indazole derivative | K562 (Chronic Myeloid Leukemia) | Micromolar range | |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-5-carboxyamide | PC-3 (Prostate Cancer) | 6.21 | sioc-journal.cn |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-6-formamide | PC-3 (Prostate Cancer) | 6.43 | sioc-journal.cn |

Modulation of Target Enzymes and Receptors

The anticancer effects of this compound derivatives are often mediated by their interaction with specific molecular targets, such as enzymes and receptors that are dysregulated in cancer. Kinases are a major class of enzymes that are frequently targeted by indazole-based inhibitors. rsc.org

For example, derivatives of indazole have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in tumor angiogenesis and proliferation. mdpi.com Some of these inhibitors have demonstrated IC50 values in the nanomolar range. mdpi.com Similarly, indazole derivatives have been identified as inhibitors of other kinases involved in cancer progression, such as Apoptosis signal-regulating kinase 1 (ASK1). researchgate.net

The presence of the bromine and fluorine atoms on the indazole ring can enhance the binding affinity and selectivity of these compounds for their target enzymes. The bromine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of the drug-receptor complex.

Antimicrobial Efficacy of this compound Derivatives

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antimicrobial agents. researchgate.net The indazole scaffold is known to be present in compounds with a broad spectrum of antimicrobial activity. researchgate.net

Antibacterial Activity

Derivatives of 6-bromo-1H-indazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The unique structural features of these compounds, including the presence of the halogen atoms, are believed to contribute to their antibacterial properties. longdom.org

Research has shown that the introduction of different substituents on the indazole ring can significantly influence the antibacterial activity. For example, studies on a series of indazole derivatives revealed that compounds with 4-substituted benzene (B151609) rings consistently demonstrated superior antibacterial efficacy. longdom.org Furthermore, the incorporation of electron-withdrawing groups, such as a nitro group, can enhance antibacterial activity. longdom.org While specific data on the antibacterial activity of this compound itself is limited, the broader class of halogenated indazoles has shown promise in this area.

Antifungal Activity

Derivatives of this compound have been investigated for their potential as antifungal agents. The indazole scaffold itself is found in compounds exhibiting a range of biological activities, including antifungal properties. nih.govnih.gov

Research into various indazole derivatives has demonstrated their efficacy against different fungal strains. For instance, some synthesized 1H-indazole derivatives have shown promising results against Candida albicans. jchr.org In one study, newly synthesized 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were evaluated for their antimicrobial efficacy against various fungal strains, with several compounds showing moderate to good inhibition compared to standard drugs. researchgate.net

Furthermore, studies on other halogenated indazoles have highlighted their potential in developing new antifungal agents. For example, 5,6-difluoro-1H-indazole derivatives have shown promising antimicrobial activity. The unique structural features of fluorinated indazoles are believed to contribute to their enhanced antibacterial and antifungal properties. The search for novel antifungal agents is driven by the rise in drug-resistant fungal infections, making the exploration of scaffolds like this compound a significant area of research. researchgate.net

A series of 3-phenyl-1H-indazole derivatives demonstrated significant anticandidal activity against C. albicans, C. glabrata, and C. tropicalis. nih.govresearchgate.net Notably, compound 10g (a 3-phenyl-1H-indazole with an N,N-diethylcarboxamide substituent) was highly active against both miconazole-susceptible and resistant strains of C. glabrata. nih.govresearchgate.net This suggests that the 3-phenyl-1H-indazole scaffold is a promising starting point for developing new anticandidal drugs. nih.govresearchgate.net

| Compound/Derivative Type | Fungal Strain(s) | Key Findings | Reference(s) |

| 1,2,3-Triazole derivatives of 6-bromo-1H-indazole | Various fungal strains | Moderate to good inhibition compared to standard drugs. | researchgate.net |

| 1-H indazole and 4-chloro-1-H indazole derivatives | Candida albicans | Showed promising antifungal results. | jchr.org |

| 3-Phenyl-1H-indazole derivatives | C. albicans, C. glabrata, C. tropicalis | Demonstrated broad anticandidal activity. | nih.govresearchgate.net |

| Compound 10g (N,N-diethylcarboxamide substituted 3-phenyl-1H-indazole) | C. albicans, miconazole-susceptible and resistant C. glabrata | Most active compound in the series. | nih.govresearchgate.net |

| 5,6-Difluoro-1H-indazole derivatives | Not specified | Showed promising antimicrobial activity. |

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of new and effective antitubercular agents. mdpi.com Indazole derivatives have been identified as a promising class of compounds in this area. researchgate.net

While specific studies focusing solely on this compound derivatives for antitubercular activity are limited in the provided results, the broader class of indazole compounds has shown significant potential. For example, indazole sulfonamides are currently in clinical trials for the treatment of Mycobacterium tuberculosis.

Research on related structures provides valuable insights. For instance, a series of 1H-benzo[d]imidazole derivatives showed potent activity against a clinically isolated strain of MDR-TB. mdpi.com Additionally, naturally occurring alkaloids containing an indazole nucleus, such as those from Nigella Sativa and Nigella Glandulifera, have demonstrated potential against tuberculosis in in-silico studies targeting the Enoyl-ACP (CoA) reductase enzyme.

The general findings suggest that the indazole scaffold is a valuable starting point for the design of novel antitubercular drugs. researchgate.nettsijournals.com Further investigation into the specific contributions of the 6-bromo and 5-fluoro substitutions on this activity is warranted.

Enzyme Inhibition in Microorganisms

Derivatives of this compound have been explored as inhibitors of various microbial enzymes, a key strategy in the development of antimicrobial agents. The indazole scaffold is known to interact with a variety of biological targets, including enzymes crucial for microbial survival.

One area of focus has been the inhibition of bacterial DNA gyrase, a clinically validated target for antibiotics. Through structure-based drug design, indazole derivatives have been discovered as potent inhibitors of the GyrB subunit of DNA gyrase, exhibiting excellent enzymatic and antibacterial activity against important Gram-positive pathogens.

Another microbial enzyme target is S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase. The use of a 5-aminoindazole (B92378) scaffold led to the development of low nanomolar inhibitors with broad-spectrum antimicrobial activity. researchgate.net

Furthermore, some indazole derivatives have been shown to inhibit lactoperoxidase (LPO), an enzyme with natural antimicrobial activity. ahievran.edu.trnih.gov A study investigating various bromo- and fluoro-substituted 1H-indazoles found that they exhibited strong inhibitory effects on bovine milk LPO. ahievran.edu.trnih.gov Specifically, 6-bromo-1H-indazole was among the derivatives that showed noncompetitive inhibition, indicating it binds to a site other than the active site of the enzyme. ahievran.edu.tr

| Enzyme Target | Microorganism/Source | Indazole Derivative Type | Key Findings | Reference(s) |

| DNA Gyrase (GyrB subunit) | Gram-positive pathogens | 5-Thiazolylindazole scaffold | Excellent enzymatic and antibacterial activity. | |

| SAH/MTA Nucleosidase | E. coli (and other bacteria) | 5-Aminoindazole scaffold | Low nanomolar inhibitors with broad-spectrum activity. | researchgate.net |

| Lactoperoxidase (LPO) | Bovine milk | 6-Bromo-1H-indazole | Strong, noncompetitive inhibition. | ahievran.edu.trnih.gov |

Anti-inflammatory Properties

Indazole derivatives are well-documented for their anti-inflammatory properties. nih.govnih.govhep.com.cn The core indazole structure is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine. researchgate.net

Studies have shown that various indazole derivatives can significantly inhibit inflammation. In one study, newly synthesized 1,3-substituted 1H-indazole derivatives were evaluated for their anti-inflammatory activity in rats, with some compounds showing very good activity comparable to the standard drug etoricoxib. hep.com.cn The anti-inflammatory effect of indazoles is often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govscilit.com

Derivatives of this compound are being investigated within this context. For example, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine has been identified as a potent and highly selective inhibitor of RIP2 kinase, a target for chronic inflammatory diseases. nih.gov This compound effectively inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Computational studies have also been employed to design and evaluate 1H-indazole analogs as potent anti-inflammatory agents by docking them with the COX-2 enzyme. scispace.com These studies indicate that newly developed 1H-indazole compounds have the potential for treating inflammation. scispace.com

| Derivative/Compound | Mechanism/Target | Key Findings | Reference(s) |

| 1,3-Substituted 1H-indazole derivatives | Not specified | Showed significant anti-inflammatory activity in rats, comparable to etoricoxib. | hep.com.cn |

| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | RIP2 kinase inhibitor | Potent and selective inhibition of RIP2 kinase; inhibited TNF-α and IL-6 production. | nih.gov |

| Various indazole derivatives | COX-2 inhibition | Significant inhibitory action on cyclooxygenase, contributing to their anti-inflammatory effect. | nih.govscilit.com |

| Computationally designed 1H-indazole analogs | COX-2 enzyme | Showed significant binding results in molecular docking studies. | scispace.com |

Antioxidant Activities

The antioxidant potential of indazole derivatives has been a subject of interest in several studies. researchgate.netcrimsonpublishers.com Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant activity can help mitigate this damage. crimsonpublishers.com

Research has shown that various indazole derivatives exhibit radical scavenging activity. crimsonpublishers.com In one study, newly synthesized indazole derivatives were found to be good scavengers of DPPH and ABTS radicals. researchgate.net Another study reported the synthesis of new indazole derivatives that exhibited radical scavenging activity against DPPH, reducing power capacity, and total antioxidant capacity. crimsonpublishers.com

A study investigating the in vitro anti-inflammatory activity of indazole and its derivatives also explored their free radical scavenging activity. nih.govscilit.com The tested indazoles, including 6-nitroindazole, inhibited DPPH activity and scavenged nitric oxide in a concentration-dependent manner, indicating their antioxidant potential which may contribute to their anti-inflammatory effects. nih.govscilit.com More recently, a study on newer indazole derivatives highlighted their noteworthy antioxidant potential in both DPPH and ABTS assays. longdom.org

| Derivative Type | Assay(s) | Key Findings | Reference(s) |

| Newly synthesized indazole derivatives | DPPH, ABTS | Good radical scavenging activity. | researchgate.net |

| Newly synthesized indazole derivatives | DPPH, reducing power, total antioxidant capacity | Exhibited radical scavenging and antioxidant capacity. | crimsonpublishers.com |

| Indazole and its derivatives (including 6-nitroindazole) | DPPH, Nitric Oxide scavenging | Concentration-dependent inhibition of free radicals. | nih.govscilit.com |

| Newer indazole derivatives | DPPH, ABTS | Noteworthy antioxidant potential. | longdom.org |

Other Reported Biological Activities

Beyond the specific activities detailed above, derivatives of this compound and the broader class of indazoles have been associated with a diverse range of other biological activities. The versatility of the indazole scaffold allows for the development of compounds with potential applications in various therapeutic areas. nih.govpnrjournal.com

Indazole derivatives have been reported to possess anticancer, anti-HIV, antiarrhythmic, and analgesic properties. nih.govchemenu.com The anticancer activity is particularly noteworthy, with several indazole-based drugs, such as Pazopanib and Axitinib, being used in cancer therapy. pnrjournal.comresearchgate.net Research indicates that 6-bromo-1H-indazole derivatives have shown potent anticancer activity by inhibiting key cellular pathways. researchgate.net

Furthermore, indazole compounds have been explored for their potential as:

Antidiabetic agents: By promoting glucose consumption in cells. google.com

Cardioprotective agents: By protecting myocardial cells against hypoxia-reperfusion injury and relaxing blood vessels. researchgate.netgoogle.com

Neurological agents: Some derivatives have shown potential as antipsychotics and for neuroprotection. researchgate.netnih.gov

The diverse biological profile of indazole derivatives underscores their importance as a privileged structure in medicinal chemistry and drug discovery. nih.govresearchgate.net

Advanced Applications and Future Research Directions

Development of 6-Bromo-5-fluoro-1H-indazole as a Synthetic Building Block for Complex Molecules

The strategic placement of bromo and fluoro groups on the indazole core makes this compound a valuable intermediate in organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting molecules.

One of the primary applications of this compound is as a key intermediate in the synthesis of kinase inhibitors. For instance, it is utilized in the development of anticancer agents like Selumetinib and Binimetinib, which are MEK inhibitors. The indazole scaffold itself is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives in clinical use or trials for various diseases. uni-saarland.de The presence of the bromo and fluoro substituents on this scaffold allows for the generation of diverse chemical libraries for drug discovery programs. americanelements.com

The synthetic utility of this compound extends to its use in creating a variety of heterocyclic systems. The bromo group can be readily transformed through reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to introduce aryl, heteroaryl, amino, and alkynyl groups, respectively. This versatility allows for the construction of complex molecular architectures with potential applications in various fields beyond medicine, including materials science and agrochemicals.

Table 1: Synthetic Reactions Utilizing this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl/heteroaryl | Synthesis of biaryl compounds for kinase inhibitors |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Substituted amine | Introduction of nitrogen-containing moieties for improved biological activity |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl | Creation of extended π-systems for materials science applications |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl | Formation of carbon-carbon double bonds for further functionalization |

Patent Landscape and Intellectual Property Trends Related to this compound Derivatives

The patent landscape surrounding this compound and its derivatives reflects its significance in the development of novel therapeutics. A search of patent databases reveals numerous patents citing this compound as a key starting material or intermediate. google.comgoogle.comnih.govgoogle.com These patents often cover new chemical entities, their synthesis, and their use in treating a range of diseases, particularly cancer.

The intellectual property trends indicate a strong focus on the development of kinase inhibitors. Pharmaceutical companies and research institutions are actively patenting novel indazole-based compounds that incorporate the this compound moiety. The claims in these patents typically encompass a broad genus of related structures, highlighting the value of this scaffold in generating multiple drug candidates. The introduction of fluorine is a common strategy to enhance the pharmacological properties of drug candidates. mdpi.com

Furthermore, patents are not limited to the final drug compounds but also cover the synthetic methods used to produce them. For example, a Chinese patent describes a specific synthetic route for 5-bromo-4-fluoro-1H-indazole, a regioisomer of the title compound, emphasizing the importance of efficient and scalable synthetic processes. google.com The ongoing patent activity suggests that the commercial potential of this compound derivatives is still being actively explored and that new applications are likely to emerge.

Emerging Methodologies in Indazole Synthesis and Functionalization Relevant to this compound

Recent advancements in synthetic organic chemistry are continually providing new tools for the synthesis and functionalization of indazole rings, which are directly applicable to this compound. These emerging methodologies aim to improve efficiency, regioselectivity, and environmental sustainability. nih.govacs.org

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of the indazole core. nih.gov This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses. For instance, rhodium-catalyzed C-H activation has been used to introduce various functional groups at the C3 position of the indazole ring. nih.gov While direct C3-functionalization of indazoles can be challenging, copper-catalyzed methods have been developed for the C3-allylation of 1H-indazoles. pnrjournal.com

Visible-light-mediated photoredox catalysis is another burgeoning area that offers mild and selective methods for indazole synthesis and modification. acs.org These reactions often proceed under ambient conditions and can tolerate a wide range of functional groups. For example, visible-light-mediated heterodifunctionalization of alkynylazobenzenes has been developed for the synthesis of 2H-indazoles. acs.org

Electrochemical methods are also gaining traction as a green and efficient way to functionalize indazoles. nih.gov These methods can often be performed without the need for stoichiometric oxidants or reductants, reducing waste generation. The development of these novel synthetic strategies will undoubtedly facilitate the synthesis of new and more complex derivatives of this compound, expanding its utility in various scientific disciplines.

Table 2: Emerging Synthetic Methodologies for Indazole Derivatives

| Methodology | Key Features | Potential Application to this compound |

|---|---|---|

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization, high atom economy, regioselectivity. nih.gov | Direct introduction of functional groups at various positions of the indazole ring. |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reactivity. acs.org | Selective modifications under environmentally benign conditions. |

| Electrochemical Synthesis | Green chemistry, avoids stoichiometric reagents, unique transformations. nih.gov | Sustainable and efficient synthesis of derivatives. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Safer and more efficient large-scale production of this compound and its derivatives. |

Translational Research and Pre-clinical Development of this compound-based Therapeutics

The indazole scaffold is a common feature in many compounds undergoing translational and pre-clinical development. nih.gov While specific pre-clinical data on therapeutics derived directly from this compound is often proprietary, the broader class of indazole-based drugs provides a strong indication of its potential.

Indazole derivatives have been investigated for a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. nih.govmdpi.com For example, a series of 1H-indazole derivatives were evaluated as potent and selective inhibitors of RIP2 kinase for the treatment of chronic inflammatory diseases. mdpi.com In the realm of oncology, indazole-based compounds have been designed as inhibitors of various kinases, such as epidermal growth factor receptor (EGFR) and apoptosis signal-regulating kinase 1 (ASK1). mdpi.comresearchgate.net The fluorine atom in this compound can be particularly beneficial in this context, as it can enhance binding affinity and improve pharmacokinetic properties.

The development of 6-aminoindazole derivatives has shown promise in the discovery of novel anticancer agents. researchgate.net The bromo group in this compound can be readily converted to an amino group, providing access to this class of compounds. The journey of a drug from the laboratory to the clinic is long and arduous, but the consistent appearance of the indazole motif in pre-clinical candidates underscores the therapeutic potential of scaffolds like this compound.

Future Perspectives in the Academic Research of this compound

The future of academic research on this compound is likely to be multifaceted, spanning from fundamental synthetic chemistry to applied medicinal chemistry and materials science.

A key area of future investigation will be the development of more efficient and sustainable synthetic routes to this compound itself. While methods exist, there is always a need for greener, more cost-effective, and scalable processes. Furthermore, the exploration of novel C-H functionalization and late-stage diversification strategies will continue to be a major focus, enabling the rapid generation of diverse compound libraries for biological screening. pnrjournal.com

In medicinal chemistry, future research will likely focus on designing and synthesizing novel derivatives of this compound as probes for new biological targets. The unique electronic properties conferred by the bromo and fluoro substituents could be exploited to achieve high selectivity and potency. The indazole core is a known surrogate for indole (B1671886), a central motif in many natural and synthetic pharmacophores, suggesting that there is still extensive chemical space to be explored for new therapeutic applications. pnrjournal.commdpi.com

Beyond medicine, the application of this compound derivatives in materials science is an underexplored but promising area. The rigid, planar structure of the indazole ring, combined with the potential for creating extended π-conjugated systems through cross-coupling reactions, makes these compounds interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future academic research could delve into the synthesis and characterization of novel materials based on this versatile building block.

常见问题

Q. Key factors affecting yield :

- Temperature control to avoid over-halogenation.

- Solvent choice (polar aprotic solvents enhance electrophilic substitution).

- Purification via column chromatography or recrystallization to isolate the product from dihalogenated by-products .

Advanced: How can researchers optimize regioselectivity during bromination and fluorination to minimize by-products?

Answer:

Regioselectivity challenges arise due to the indazole ring’s electronic and steric properties. Methodological optimizations include:

- Directing groups : Temporary protection of reactive sites (e.g., using tert-butyl groups) to guide halogenation to desired positions.

- Catalysts : Lewis acids like FeCl₃ or AlCl₃ to enhance electrophilic substitution at specific positions.

- Microwave-assisted synthesis : Short reaction times reduce side reactions.

- In situ monitoring : Techniques like HPLC or LC-MS to track reaction progress and adjust conditions dynamically.

Example : Bromination at 6-position can be favored by pre-fluorinating at 5-position, leveraging the electron-withdrawing effect of fluorine to direct bromine to the adjacent position.

Basic: What crystallographic techniques and software are recommended for structural determination of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystal growth : Slow evaporation from a solvent (e.g., ethanol/water mixtures).

- Data collection : High-resolution synchrotron radiation for accurate Bragg peaks.

- Refinement : Use SHELXL (for small molecules) or SHELXS (for structure solution) to refine atomic coordinates and thermal parameters. SHELXL’s robust algorithms handle heavy atoms (Br, F) and validate hydrogen bonding networks .

Q. Data quality checks :

- R-factor < 5% for high confidence.

- Validate against CIF databases (e.g., Cambridge Structural Database).

Advanced: How should researchers address contradictions in reported spectroscopic data (e.g., NMR, XRD) across studies?

Answer:

Contradictions often stem from:

- Sample purity : Impurities (e.g., residual solvents) alter NMR shifts. Validate purity via HPLC (>98%) before characterization.

- Crystallographic twinning : Use SHELXL’s TWIN command to refine twinned datasets .

- Dynamic effects in NMR : Variable temperature (VT-NMR) to resolve tautomeric equilibria in indazole derivatives.

Case study : Discrepancies in NMR shifts may arise from solvent polarity or pH. Replicate experiments in deuterated DMSO and CDCl₃ to compare.

Basic: What safety protocols are critical when handling this compound?

Answer:

The compound poses hazards (H302: harmful if swallowed; H315: skin irritation). Mitigation strategies:

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste disposal : Segregate halogenated waste for incineration .

Advanced: What methodologies evaluate the electronic properties of this compound for materials science applications?

Answer:

Applications in organic electronics require:

- Cyclic voltammetry (CV) : To determine HOMO/LUMO levels and bandgap.

- UV-Vis spectroscopy : Correlate absorption maxima with π→π* transitions.

- Density Functional Theory (DFT) : Gaussian or ORCA software to model electron distribution and predict charge transport properties.

Example : Bromine’s electron-withdrawing effect lowers LUMO, enhancing electron-accepting capacity in organic semiconductors.

Advanced: How can researchers resolve discrepancies in reported biological activity data for indazole derivatives?

Answer:

Conflicting bioactivity data may arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across labs.

- Metabolic stability : Test compounds in hepatocyte models to account for degradation.

- Structural analogs : Compare with 3-Bromo-6-fluoro-1H-indazole (CAS: 885522-04-3) to isolate substituent effects .

Best practice : Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm activity.

Basic: What analytical techniques confirm the purity and identity of this compound?

Answer:

- Mass spectrometry (HRMS) : Confirm molecular weight (215.02 g/mol) .

- Elemental analysis : Match calculated vs. observed C/H/N/Br/F ratios.

- Melting point : Compare with literature values (if available).

Note : Purity ≥95% is critical for reproducible research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。